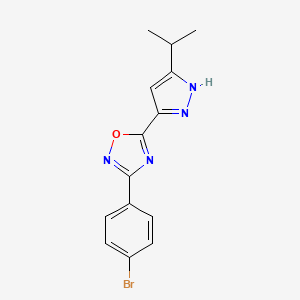![molecular formula C14H9BrN2O2 B2615922 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenol CAS No. 422536-00-3](/img/structure/B2615922.png)
4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenol” is a compound that contains an oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The compound also contains a bromophenyl group, which is a phenyl group with a bromine atom attached .
Synthesis Analysis
The synthesis of oxadiazoles, including “4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenol”, has been a subject of interest in medicinal and pharmaceutical chemistry . The synthesis of these compounds often involves the formation of a five-membered heterocyclic ring that possesses one oxygen, two carbons, two nitrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenol” includes an oxadiazole ring, a bromophenyl group, and a phenol group . The oxadiazole ring is a five-membered heterocyclic ring that contains two nitrogen atoms, one oxygen atom, and two carbon atoms . The bromophenyl group is a phenyl group with a bromine atom attached .
Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Diodes (OLEDs)
4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenol, due to its structural properties, has applications in the development of organic light-emitting diodes (OLEDs). Research has shown that compounds with oxadiazole and phenol units demonstrate properties conducive to efficient OLEDs with low efficiency roll-off. This means they maintain high efficiency even at high luminance levels, which is crucial for practical applications in display and lighting technologies (Jin et al., 2014).
Chemosensors
Compounds with a structure similar to 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenol have been utilized in the development of selective and colorimetric chemosensors. These chemosensors are specifically designed for detecting fluoride ions. The presence of both phenolic hydroxyl and oxadiazole groups in these compounds provides the necessary chemical properties for this application (Ma et al., 2013).
Anticancer Agents
Some derivatives of 1,2,4-oxadiazoles, which include structures similar to 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenol, have been identified as novel apoptosis inducers and potential anticancer agents. These compounds have shown activity against various cancer cell lines and can induce apoptosis, which is a desired effect in cancer treatments (Zhang et al., 2005).
Antimicrobial Activity
Studies have also revealed the antimicrobial properties of compounds containing 1,3,4-oxadiazole and phenol units. These compounds have been found effective against various bacterial species, indicating their potential in antimicrobial drug development (Ustabaş et al., 2020).
Corrosion Inhibition
In industrial applications, such as in kerosene reservoirs, derivatives of 1,2,4-oxadiazole have been studied as corrosion inhibitors. These compounds can form protective layers on metal surfaces, thereby reducing corrosion, which is a significant issue in the maintenance of industrial equipment (Yaqo et al., 2019).
Optoelectronic Devices
Oxadiazole derivatives exhibit properties that make them suitable for use in optoelectronic devices. Their photophysical properties, such as electron mobility and energy levels, are conducive to applications in devices like sensors and photonic technologies (Shih et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-11-5-1-9(2-6-11)13-16-14(19-17-13)10-3-7-12(18)8-4-10/h1-8,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPKIGQJCIJKJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

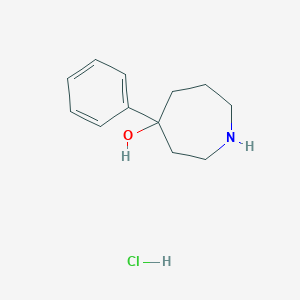
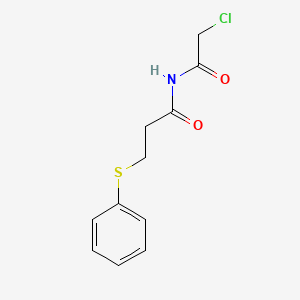
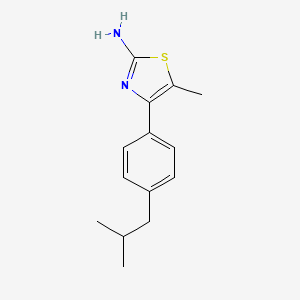
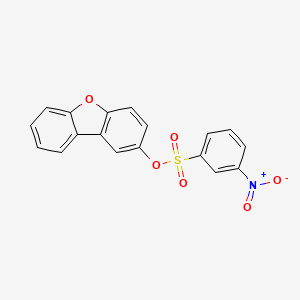
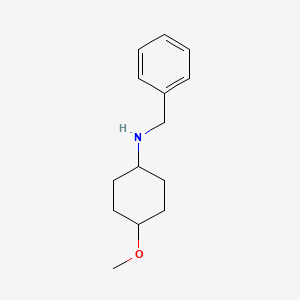

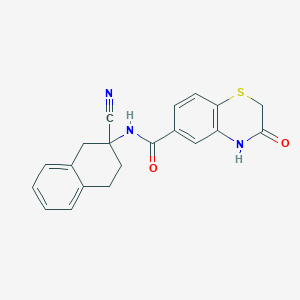

![5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B2615853.png)


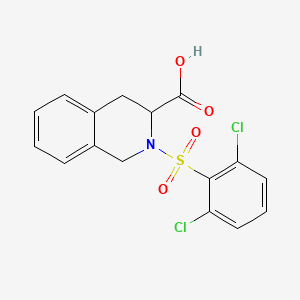
![N-(furan-2-ylmethyl)-5-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2615859.png)
